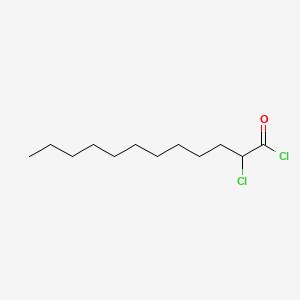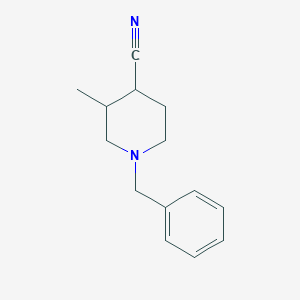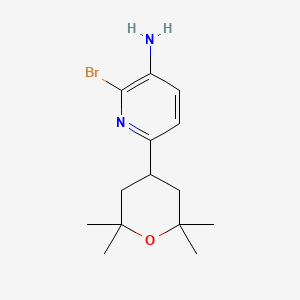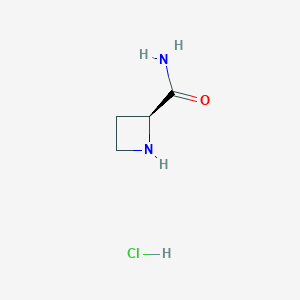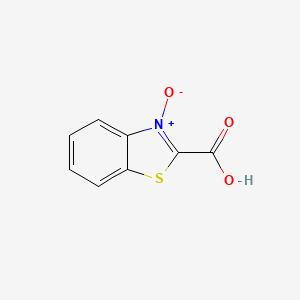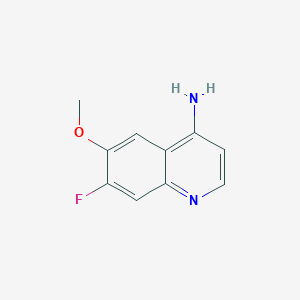![molecular formula C9H13ClN2O2 B13979213 7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13979213.png)
7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one is a spirocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a spiro linkage, which is a type of chemical structure where two rings are connected through a single atom. The presence of the chloroacetyl group adds to its reactivity and potential for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one typically involves the reaction of chloroacetyl chloride with a suitable diazaspiro compound. One common method involves the use of 1,4-dioxane as a solvent, where chloroacetyl chloride is added dropwise to a well-stirred solution of the diazaspiro compound . The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors to maintain consistent reaction conditions, as well as the implementation of purification techniques such as crystallization and chromatography to isolate the final product.
化学反応の分析
Types of Reactions
7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states and functional groups.
Cyclization Reactions: The spirocyclic structure allows for potential cyclization reactions, forming new ring systems.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce ketones or carboxylic acids.
科学的研究の応用
7-(2-Chloroacetyl)-1,7-diazaspiro[3
Chemistry: As a building block for the synthesis of more complex spirocyclic compounds.
Medicine: Explored for its potential use as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to act as covalent inhibitors of the KRAS G12C protein, a known driver of oncogenic alterations in human cancer . The compound binds covalently to the cysteine residue in the switch-II pocket of KRAS G12C, inhibiting its activity and thereby exerting an anti-tumor effect.
類似化合物との比較
Similar Compounds
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one:
2-Oxa-7-azaspiro[3.5]nonane: A related spirocyclic compound used in medicinal chemistry.
Uniqueness
7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one is unique due to the presence of the chloroacetyl group, which enhances its reactivity and potential for chemical modifications. This makes it a valuable compound for the development of new derivatives with diverse biological and chemical properties.
特性
分子式 |
C9H13ClN2O2 |
|---|---|
分子量 |
216.66 g/mol |
IUPAC名 |
7-(2-chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one |
InChI |
InChI=1S/C9H13ClN2O2/c10-6-8(14)12-3-1-9(2-4-12)5-7(13)11-9/h1-6H2,(H,11,13) |
InChIキー |
MFMZNTVONHQGPX-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC12CC(=O)N2)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Aminospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B13979135.png)
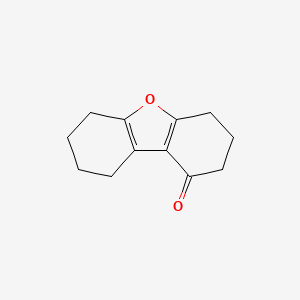

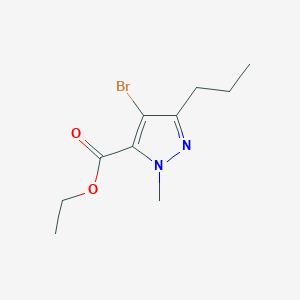
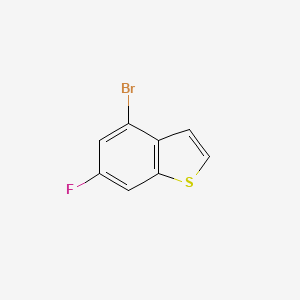
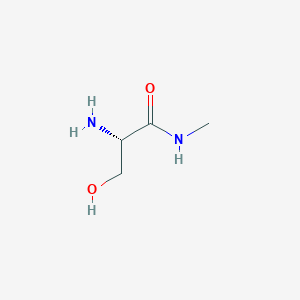
![Methyl 2-(2,2-dimethyl-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-ylidene)acetate](/img/structure/B13979179.png)
